molecular formula C20H18Cl3NO3 B5429444 4-{5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine

4-{5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-2,3-dihydro-1-benzofuran-3-yl}morpholine

Cat. No. B5429444
M. Wt: 426.7 g/mol
InChI Key: FHHSQACDRWHZBS-IPKBDRFQSA-N
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Description

The compound “5-chloro-2-(2,4-dichlorophenoxy)aniline” is a related compound . It has a molecular weight of 288.56 and is stored at room temperature . Another related compound is “5-Chloro-2-(2,4-dichlorophenoxy)phenol” with a molecular weight of 289.54 .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is represented by the linear formula: ClC6H3(OC6H3Cl2)OH .


Physical And Chemical Properties Analysis

The compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” has a melting point of 55-60 °C and a solubility of 0.01 g/L . It also has a vapor pressure of 0.00001 hPa at 25 °C .

Safety and Hazards

The compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is classified as an irritant and dangerous for the environment . It has hazard statements H315, H319, and H410, indicating that it causes skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(2Z)-5-chloro-2-[2-(2,4-dichlorophenoxy)ethylidene]-3H-1-benzofuran-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl3NO3/c21-13-1-3-17-15(11-13)20(24-6-9-25-10-7-24)19(27-17)5-8-26-18-4-2-14(22)12-16(18)23/h1-5,11-12,20H,6-10H2/b19-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHSQACDRWHZBS-IPKBDRFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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